molecular formula C14H18BrN3O3 B4139436 2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide

2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide

Cat. No. B4139436
M. Wt: 356.21 g/mol
InChI Key: RHTUQQMQAVBSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of amides and is known for its unique structure and properties. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the growth of bacterial cells by disrupting their cell membrane. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. The compound has also been shown to have anticancer properties and has shown promising results in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide in lab experiments is its unique structure and properties. The compound has been shown to have antimicrobial and anticancer properties, making it a potential candidate for therapeutic use. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide. One potential direction is to study its potential as an antimicrobial agent in vivo. Another direction is to investigate its mechanism of action in cancer cells and to determine its potential as an anticancer agent in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.

Scientific Research Applications

2-(1-azepanyl)-N-(4-bromo-2-nitrophenyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. The compound has also been studied for its potential as an anticancer agent and has shown promising results in vitro.

properties

IUPAC Name

2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c15-11-5-6-12(13(9-11)18(20)21)16-14(19)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTUQQMQAVBSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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